molecular formula C3HCl2N3O B101684 4,6-Dichloro-1,3,5-triazin-2(1H)-one CAS No. 15791-08-9

4,6-Dichloro-1,3,5-triazin-2(1H)-one

Cat. No.: B101684
CAS No.: 15791-08-9
M. Wt: 165.96 g/mol
InChI Key: YKUDHBLDJYZZQS-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,3,5-triazin-2(1H)-one is a heterocyclic compound with the molecular formula C3HCl2N3O. It is a derivative of triazine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a keto group at the 2 position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1,3,5-triazin-2(1H)-one typically involves the chlorination of cyanuric acid. The reaction is carried out in the presence of phosphorus oxychloride (POCl3) as a chlorinating agent. The process involves heating cyanuric acid with POCl3 at elevated temperatures, leading to the substitution of hydroxyl groups with chlorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions are highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of cyanuric acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form substituted triazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under reflux conditions.

    Condensation Reactions: Various nucleophiles and catalysts are employed under controlled temperatures and solvent conditions.

Major Products Formed:

    Substituted Triazines: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

    Cyanuric Acid: Formed as a result of hydrolysis reactions.

Scientific Research Applications

4,6-Dichloro-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, herbicides, and pharmaceuticals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through conjugation reactions.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1,3,5-triazin-2(1H)-one involves its reactivity towards nucleophiles. The chlorine atoms at the 4 and 6 positions are electron-withdrawing, making the triazine ring highly electrophilic. This electrophilicity facilitates nucleophilic attack, leading to the formation of various substituted derivatives. The compound can also interact with biological molecules, modifying their structure and function through covalent bonding.

Comparison with Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Also known as cyanuric chloride, it is a closely related compound with three chlorine atoms. It is more reactive than 4,6-Dichloro-1,3,5-triazin-2(1H)-one due to the presence of an additional chlorine atom.

    4,6-Dichloro-1,3,5-triazin-2-amine: This compound has an amino group at the 2 position instead of a keto group, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a keto group. This structural feature imparts distinct reactivity and makes it suitable for specific applications in synthesis and modification of organic and biological molecules.

Properties

IUPAC Name

4,6-dichloro-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N3O/c4-1-6-2(5)8-3(9)7-1/h(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUDHBLDJYZZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166328
Record name 4,6-Dichloro-1,3,5-triazin-2(1H)-one
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Molecular Weight

165.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3,5-Triazin-2(1H)-one, 4,6-dichloro-, sodium salt (1:1)
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CAS No.

15791-08-9, 2736-18-7
Record name 2,4-Dichloro-6-hydroxy-s-triazine
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Record name 4,6-Dichloro-1,3,5-triazin-2(1H)-one
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Record name 1,3,5-Triazin-2(1H)-one, 4,6-dichloro-, sodium salt (1:1)
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Record name 4,6-Dichloro-1,3,5-triazin-2(1H)-one
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Record name 4,6-dichloro-1,3,5-triazin-2(1H)-one, sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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